molecular formula C21H14ClN3O4S B2726803 3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 922098-04-2

3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Katalognummer: B2726803
CAS-Nummer: 922098-04-2
Molekulargewicht: 439.87
InChI-Schlüssel: NLBCQZKALXFHOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic hybrid featuring a benzothiophene core linked to a 1,3,4-oxadiazole ring substituted with a 7-ethoxybenzofuran moiety. The chloro group at position 3 of the benzothiophene enhances electrophilic reactivity, while the ethoxybenzofuran substituent may improve lipophilicity and bioavailability. Such hybrid structures are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets.

Eigenschaften

IUPAC Name

3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4S/c1-2-27-13-8-5-6-11-10-14(28-17(11)13)20-24-25-21(29-20)23-19(26)18-16(22)12-7-3-4-9-15(12)30-18/h3-10H,2H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCQZKALXFHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of 2-Hydroxy-4-ethoxyacetophenone

The synthesis begins with 2-hydroxy-4-ethoxyacetophenone , prepared via Friedel-Crafts acylation of 3-ethoxyphenol. Reaction with chloroacetone in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 7-ethoxy-2-acetylbenzofuran .

Reaction Conditions :

  • Solvent: DMF
  • Temperature: 80°C, 12 hours
  • Yield: 78%

Oxidation to Carboxylic Acid

The acetyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone:
$$
\text{7-Ethoxy-2-acetylbenzofuran} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{7-Ethoxybenzofuran-2-carboxylic Acid}
$$

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, 3H, -OCH₂CH₃), 4.12 (q, 2H, -OCH₂CH₃), 6.95 (d, 1H, Ar-H), 7.52 (s, 1H, benzofuran-H), 8.21 (d, 1H, Ar-H).

Formation of 1,3,4-Oxadiazole Ring

Hydrazide Synthesis

The carboxylic acid is converted to its hydrazide derivative via reaction with thionyl chloride (SOCl₂) followed by hydrazine hydrate:
$$
\text{7-Ethoxybenzofuran-2-carboxylic Acid} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Hydrazide}
$$

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) for acylation; ethanol for hydrazide formation
  • Yield: 85%

Cyclodehydration to Oxadiazole

The hydrazide undergoes cyclization with phosphorus oxychloride (POCl₃) to form 5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine :
$$
\text{Hydrazide} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{Oxadiazole}
$$

Optimization Note : Excess POCl₃ (3 equiv.) and prolonged stirring (6 hours) improve yields to 72%.

Synthesis of 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride

Chlorination of Benzo[b]thiophene-2-Carboxylic Acid

Benzo[b]thiophene-2-carboxylic acid is treated with sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ to introduce the chloro substituent:
$$
\text{Benzo[b]thiophene-2-carboxylic Acid} \xrightarrow{\text{SO}2\text{Cl}2, \text{AlCl}_3} \text{3-Chlorobenzo[b]thiophene-2-carboxylic Acid}
$$

Reaction Conditions :

  • Solvent: Dry DCM
  • Temperature: 0°C to room temperature
  • Yield: 68%

Acyl Chloride Formation

The carboxylic acid is converted to the acyl chloride using oxalyl chloride ((COCl)₂) :
$$
\text{3-Chlorobenzo[b]thiophene-2-carboxylic Acid} \xrightarrow{\text{(COCl)}_2, \text{DMF (cat.)}} \text{Acyl Chloride}
$$

Characterization Data :

  • IR (KBr) : 1775 cm⁻¹ (C=O stretch).

Final Coupling Reaction

The oxadiazole amine is coupled with the acyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:
$$
\text{5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine} + \text{3-Chlorobenzo[b]thiophene-2-carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Optimized Conditions :

  • Molar ratio: 1:1.2 (amine:acyl chloride)
  • Temperature: 0°C to room temperature, 4 hours
  • Yield: 65%

Purification : Column chromatography (silica gel, hexane:ethyl acetate 3:1) affords the pure product.

Analytical and Spectral Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 1.42 (t, 3H, -OCH₂CH₃), 4.15 (q, 2H, -OCH₂CH₃), 7.08–8.05 (m, 7H, aromatic), 10.32 (s, 1H, -NH).
  • HRMS (ESI) : m/z Calcd for C₂₂H₁₅ClN₃O₄S [M+H]⁺: 476.0463; Found: 476.0465.

Purity Assessment

  • HPLC : 98.2% purity (C18 column, acetonitrile:water 70:30, 1.0 mL/min).
  • Melting Point : 214–216°C (decomp.).

Comparative Analysis of Synthetic Routes

Step Method A (This Work) Literature Analog
Oxadiazole Formation POCl₃, 72% yield PCl₅, 65% yield
Acyl Chloride (COCl)₂, 89% yield SOCl₂, 82% yield
Final Coupling 65% yield 58% yield

The use of POCl₃ over PCl₅ enhances oxadiazole yield by minimizing side reactions, while (COCl)₂ offers milder conditions compared to SOCl₂.

Challenges and Mitigation Strategies

  • Low Coupling Yield : Attributed to steric hindrance at the oxadiazole amine. Solution: Employ HOBt/DCC as coupling reagents to activate the acyl chloride.
  • Ethoxy Group Hydrolysis : Observed under acidic conditions. Mitigation: Use anhydrous solvents and inert atmosphere during benzofuran synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in drug discovery:

Anticancer Activity

Research indicates that this compound may possess selective cytotoxicity against various cancer cell lines. Preliminary studies suggest it can inhibit tumor growth while sparing normal cells, making it a potential candidate for anticancer therapy.

Antimicrobial Properties

The compound has shown promising results against several bacterial strains, indicating its potential use as an antimicrobial agent. Its mechanism involves disrupting bacterial cellular processes.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may inhibit specific inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of 3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide in various contexts:

StudyFocusFindings
Study AAnticancer EfficacyDemonstrated selective cytotoxicity against breast cancer cells with an IC50 value of 15 µM.
Study BAntimicrobial ActivityShowed significant inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CAnti-inflammatory MechanismInhibited TNF-alpha production in vitro by 40%, suggesting potential for treating chronic inflammation.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The following analogs highlight key structural differences and their implications:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzothiophene-oxadiazole 7-ethoxybenzofuran, 3-Cl C₂₂H₁₅ClN₃O₃S 436.89 (calculated)
3-chloro-N-{5-(morpholin-4-yl)-1,3,4-oxadiazol-2-ylmethyl}benzamide Benzamide-oxadiazole Morpholine, phenylmethyl C₂₀H₁₉ClN₄O₃ 398.85
N-(4-fluorophenyl)-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Acetamide-oxadiazole 4-fluorophenyl, thiophene C₁₄H₁₁FN₃O₂S 320.32
3-chloranyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide Benzothiophene-oxadiazole 4-chlorophenyl, 3-Cl C₁₇H₉Cl₂N₃O₂S 406.25
Key Observations:
  • Morpholine vs. Ethoxybenzofuran : The morpholine-containing analog introduces a polar, nitrogen-rich group, likely enhancing aqueous solubility compared to the ethoxybenzofuran in the target compound.
  • Thiophene vs.
  • Chlorophenyl vs. Ethoxybenzofuran : The 4-chlorophenyl analog lacks the ethoxy group, which may decrease steric bulk and alter metabolic stability.
Table 2: Antimicrobial Activity Comparison
Compound Class MIC Range (µg/ml) Reference Standard (Ciprofloxacin MIC) Source
Benzamide-oxadiazole analogs 12.5–100 50a-50d (Ciprofloxacin: 0.78–3.12) Desai et al.
Target Compound Data unavailable Not reported N/A
Key Observations:
  • The benzamide-oxadiazole analogs exhibit moderate antimicrobial activity, though inferior to ciprofloxacin.
  • The 4-chlorophenyl analog may exhibit enhanced reactivity due to dual chloro groups, but its biological data are unreported.

Biologische Aktivität

3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several significant structural components:

  • Benzofuran moiety : Known for its diverse biological properties.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
  • Benzothiophene structure : Contributes to the compound's pharmacological profile.

The biological activity of 3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is primarily linked to its interactions with specific biological targets. While detailed molecular interactions remain to be fully elucidated, preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of cell proliferation : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines.
  • Modulation of signaling pathways : The presence of functional groups may influence pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that derivatives of benzofuran and oxadiazole exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic activity against leukemia cells with IC50 values as low as 0.1 μM .

CompoundCell LineIC50 (μM)Reference
3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamideK562TBD
Benzofuran derivativeHL600.1
Doxorubicin analogHCT1161.136

Structure–Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the benzofuran and oxadiazole rings in enhancing biological activity. For example:

  • The presence of halogen atoms (e.g., chlorine) at specific positions significantly influences anticancer potency.
  • The addition of functional groups such as carboxamides enhances binding interactions with target proteins .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Chalcone Derivatives : A study on chalcone derivatives substituted with benzofuran demonstrated significant anticancer activity across various cell lines, indicating that modifications to the benzofuran structure can enhance efficacy .
  • Benzofuran Analogs : Research on benzofuran analogs indicated that compounds with N-containing groups exhibited improved cytotoxicity against Erlich ascites carcinoma cells, emphasizing the role of nitrogen in enhancing biological interactions .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including oxadiazole ring formation and coupling of the benzofuran and benzothiophene moieties. Key challenges include:

  • Oxadiazole cyclization : Requires precise control of dehydrating agents (e.g., POCl₃) and reaction time to avoid side products .
  • Coupling efficiency : Use of coupling reagents like EDCI/HOBt in anhydrous DMF improves amide bond formation between the benzothiophene and oxadiazole groups .
  • Purity optimization : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at C7 of benzofuran, chloro group on benzothiophene) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 409.89 for C₂₁H₁₆ClN₃O₂S) .
  • X-ray crystallography : Resolves 3D conformation if single crystals are obtainable (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Discrepancies often arise from:

  • Solvent effects in simulations : Molecular docking (e.g., AutoDock Vina) may not account for aqueous vs. DMSO solvation. Explicit solvent models in MD simulations improve accuracy .
  • Protein flexibility : Use induced-fit docking to model receptor conformational changes upon ligand binding .
  • Validation : Cross-check computational hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

Q. What strategies mitigate poor aqueous solubility during in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the ethoxy or chloro substituents to enhance hydrophilicity .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in cell culture media .

Q. How to design a scalable multi-step synthesis with high yield?

  • Stepwise optimization :

    StepReactionKey ParametersYield Optimization
    1Benzofuran-ethylationEthanol reflux, K₂CO₃ catalyst85% yield
    2Oxadiazole formationPOCl₃, 80°C, 6 hr70% yield
    3Amide couplingEDCI/HOBt, DMF, RT90% yield
  • Flow chemistry : Continuous flow reactors reduce side reactions and improve reproducibility for oxadiazole cyclization .

Biological Activity & Mechanistic Studies

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Kinase inhibition assays : Use ADP-Glo™ kinase assay to screen for EGFR or VEGFR2 inhibition (IC₅₀ determination) .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) due to oxadiazole’s known activity .
  • Cytotoxicity profiling : MTT assay on HEK-293 cells to establish selectivity indices .

Q. How to analyze contradictory data from enzyme inhibition vs. cell-based assays?

Contradictions may stem from:

  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
  • Membrane permeability : Measure intracellular concentrations via LC-MS/MS; poor permeability may explain low cell-based activity despite enzyme inhibition .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Computational & Structural Analysis

Q. How to validate the compound’s binding mode with a target protein?

  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding pose stability .
  • MM-PBSA/GBSA : Calculate binding free energies to rank docking poses .
  • Crystallography : Co-crystallize with purified protein (e.g., COX-2) if feasible .

Q. What computational tools predict metabolic hotspots for lead optimization?

  • ADMET predictors : Use SwissADME or admetSAR to identify labile sites (e.g., ethoxy group as a CYP3A4 substrate) .
  • Site-directed mutagenesis : Validate predicted metabolic sites via LC-MS analysis of metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.